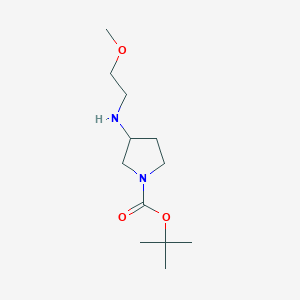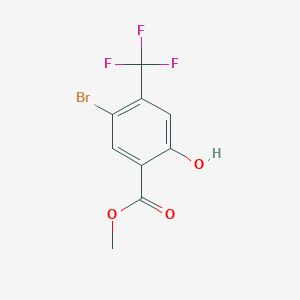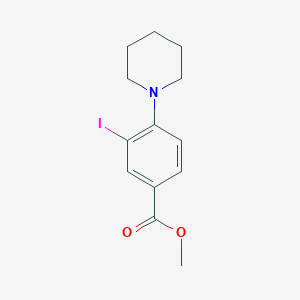
7,8-Difluoro-2-methylquinolin-4-ol
Descripción general
Descripción
7,8-Difluoro-2-methylquinolin-4-ol is a chemical compound with the molecular formula C10H7F2NO . It is a derivative of the heterocyclic compound quinoline .
Molecular Structure Analysis
The molecular structure of 7,8-Difluoro-2-methylquinolin-4-ol is based on structures generated from information available in ECHA’s databases . The InChI Code is 1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
7,8-Difluoro-2-methylquinolin-4-ol has a molecular weight of 195.17 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Computational Studies
The compound has been characterized through various spectroscopic methods and computational studies. Małecki et al. (2010) conducted synthesis, spectroscopy, and computational studies of hydroxyhaloquinolines and their derivatives, including compounds related to 7,8-Difluoro-2-methylquinolin-4-ol. They used methods like IR, UV–vis, and NMR spectroscopy, and the geometries of the compounds were optimized using the density functional theory (DFT) method with B3LYP functional. This study is crucial for understanding the molecular structure and properties of such compounds (Małecki et al., 2010).
Tautomeric Bistable Switches
Research by Georgiev et al. (2021) on 7-hydroxyquinoline-based Schiff bases revealed that these compounds could exist as mixtures of tautomers and might serve as bistable switches. This property is particularly interesting for applications in molecular electronics and photonics, where the control and stability of molecular states are crucial (Georgiev et al., 2021).
pH-Sensing Properties
Chen et al. (2011) synthesized novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives and studied their OFF-ON-OFF type of pH-sensing properties. The compounds showed a change in fluorescence under different pH conditions, indicating their potential as pH-dependent fluorescent sensors. This finding could have implications in various fields, including biological and chemical sensors (Chen et al., 2011).
Antimicrobial and Anticorrosion Applications
Patel and Patel (2017) synthesized a novel ligand and its metal complexes with antimicrobial properties. The study highlighted the potential of such compounds in combating microbial growth, which is crucial in healthcare and preservation (Patel & Patel, 2017). Additionally, Rouifi et al. (2020) explored the anti-corrosion activity of methylquinolin-8-ol derivatives, shedding light on their potential to protect metals from corrosion, a significant issue in industrial applications (Rouifi et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
7,8-difluoro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGHWWNTTVWENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670965 | |
| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoro-2-methylquinolin-4-ol | |
CAS RN |
288151-45-1 | |
| Record name | 7,8-Difluoro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



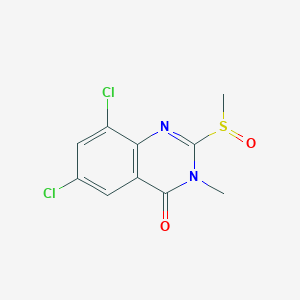
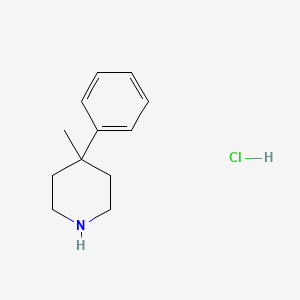


![2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B1418678.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)

